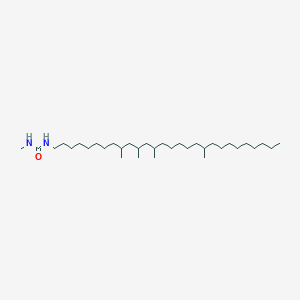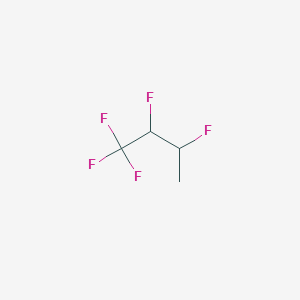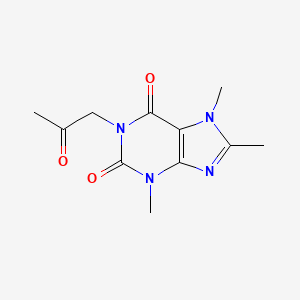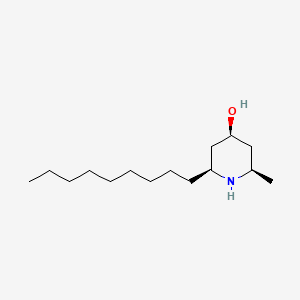![molecular formula C27H24BrO2P B14281195 {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 124694-74-2](/img/structure/B14281195.png)
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound that features a phosphonium center bonded to a phenyl group substituted with an acetyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method is the reaction of triphenylphosphine with 4-(bromomethyl)phenyl acetate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in oxidation or reduction reactions.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Wittig Reagents: The compound can react with aldehydes or ketones in the presence of a base to form alkenes.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenyl group can lead to the formation of phenolic or quinone derivatives.
Wittig Reaction Products: The major products are alkenes formed from the reaction with carbonyl compounds.
科学的研究の応用
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Wittig reactions.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those involving phosphonium salts.
Material Science: It can be used in the preparation of novel materials with unique electronic or photonic properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
作用機序
The mechanism of action of {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide depends on the specific reaction it is involved in. In Wittig reactions, the compound acts as a ylide, where the carbon-phosphorus bond is polarized, allowing the carbon to act as a nucleophile and attack electrophilic carbonyl compounds. This results in the formation of a four-membered ring intermediate, which then decomposes to form the desired alkene and a phosphine oxide byproduct.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the acetyloxy group.
Benzyltriphenylphosphonium Bromide: Similar but without the acetyloxy substitution on the phenyl ring.
Phenylmethylphosphonium Bromide: Lacks the triphenyl substitution on the phosphorus atom.
Uniqueness
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide is unique due to the presence of the acetyloxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where such functional groups are advantageous.
特性
CAS番号 |
124694-74-2 |
|---|---|
分子式 |
C27H24BrO2P |
分子量 |
491.4 g/mol |
IUPAC名 |
(4-acetyloxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24O2P.BrH/c1-22(28)29-24-19-17-23(18-20-24)21-30(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChIキー |
MMKRWVGJGBOMFQ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



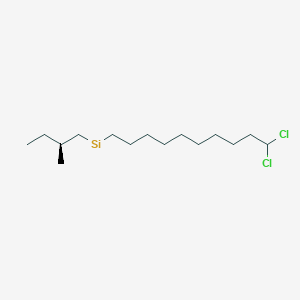
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
